2-氨基-4,6-二氟苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

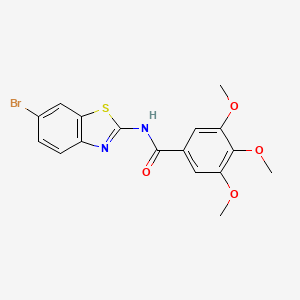

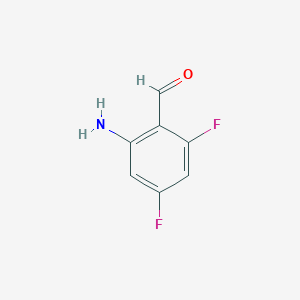

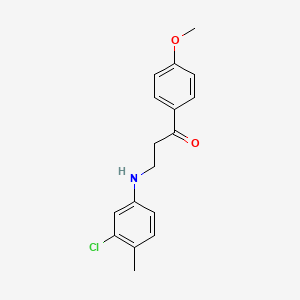

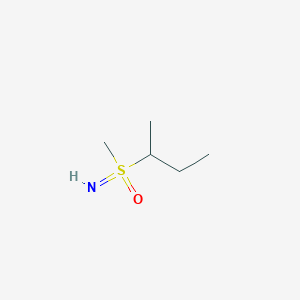

2-Amino-4,6-difluorobenzaldehyde is a chemical compound with the molecular formula C7H5F2NO . It has a molecular weight of 157.12 . It is a solid substance and should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for 2-Amino-4,6-difluorobenzaldehyde is 1S/C7H5F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 . This indicates the presence of a benzaldehyde group with two fluorine atoms and an amino group.Physical And Chemical Properties Analysis

2-Amino-4,6-difluorobenzaldehyde is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学研究应用

化学合成和抗菌活性

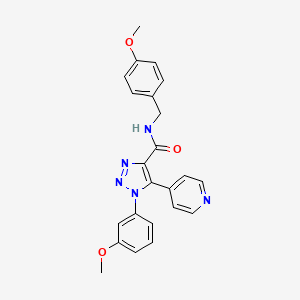

2-氨基-4,6-二氟苯甲醛作为一种化合物,在合成各种席夫碱及其金属配合物中得到应用,这些配合物已被探索其抗菌特性。例如,源自与苯并噻唑反应的席夫碱及其锌(II)螯合物对大肠杆菌、金黄色葡萄球菌和铜绿假单胞菌等病原菌株表现出显著的抗菌活性。这些化合物表现出三齿作用,并被认为在金属离子周围具有八面体几何形状,这有助于它们的生物活性 (Chohan, Scozzafava, & Supuran, 2003)。此外,对源自各种 2-氨基苯并噻唑的席夫碱的相关研究也强调了它们在形成具有抗菌特性的配合物方面的潜力 (Mahmood-ul-hassan, Chohan, & Supuran, 2002)。

有机合成中的催化

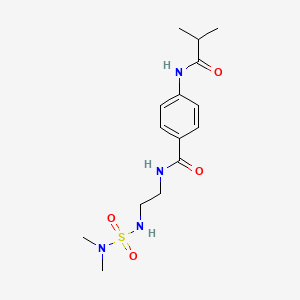

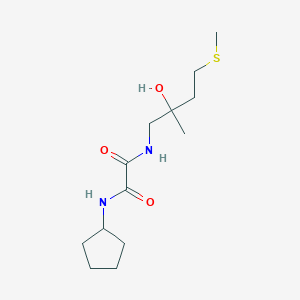

对源自 2-氨基-4,6-二氟苯甲醛的化合物(例如不对称四齿配体及其金属配合物的合成)的催化应用的研究表明了其在有机合成中的潜力。这些配体与铜(II)、镍(II)和钯(II)反应后,已被表征并探索了它们的结构特性和在催化中的潜在应用 (Kwiatkowski & Kwiatkowski, 1986)。

荧光衍生化和色谱

2-氨基-4,6-二氟苯甲醛相关化合物已被用作液相色谱中芳香醛的柱前荧光衍生化试剂。该方法允许试剂与醛选择性反应,促进它们的分离和在低检测限下的检测,从而突出了该化合物在分析化学中的实用性 (Nohta, Sakai, Kai, Ohkura, & Saito, 1994)。

酶抑制和抗菌研究

对源自与苯并噻唑反应的席夫碱化合物(包括类似于 2-氨基-4,6-二氟苯甲醛的化合物)的进一步探索表明,这些化合物可作为有效的酶抑制剂并具有抗菌特性。这些研究表明在开发新的治疗剂和探索微生物抑制的生化机制方面具有潜在的应用 (Sumrra et al., 2018)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed . The hazard statement H302 is associated with it, which means it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

未来方向

While specific future directions for 2-Amino-4,6-difluorobenzaldehyde are not mentioned in the available resources, similar compounds like fluorobenzaldehyde can be used as synthetic intermediates because the fluorine can be replaced via oxidation reaction . Due to the aldehyde group, the fluorobenzaldehydes can be used to make a variety of Schiff base compounds through a condensation reaction . Schiff bases containing halogenated aromatic rings exhibit antimicrobial properties .

作用机制

Mode of Action

It’s known that fluorinated benzaldehydes can participate in various chemical reactions, such as nucleophilic aromatic substitution . This could potentially lead to changes in the target molecules, altering their function.

Pharmacokinetics

Factors such as its molecular weight (15712 g/mol ) and physical state (solid ) can influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Amino-4,6-difluorobenzaldehyde. For instance, its stability can be affected by storage conditions, as it is recommended to be kept in a dark place under an inert atmosphere at 2-8°C . Furthermore, its efficacy and action can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment.

属性

IUPAC Name |

2-amino-4,6-difluorobenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANKEUNZTVVEDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,6-difluorobenzaldehyde | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-Methoxyphenyl)cyclobutyl]but-2-ynamide](/img/structure/B2932687.png)

![2-{5-[(4-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)acetamide](/img/structure/B2932689.png)

![3-cinnamyl-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2932693.png)

![5-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)-2-methyl-N-(propan-2-yl)benzamide](/img/structure/B2932705.png)

![2-(3-Morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2932706.png)

![2-[1-(Methoxymethyl)cyclopentyl]acetonitrile](/img/structure/B2932707.png)